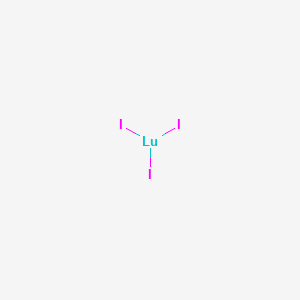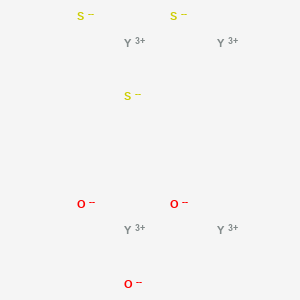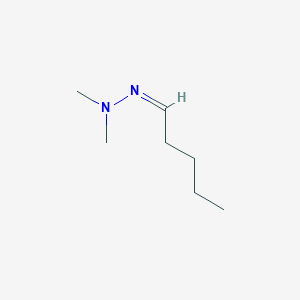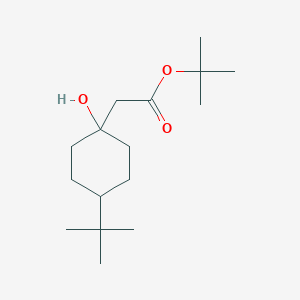
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester, also known as T-butyl cyclohexaneacetic acid, is a chemical compound widely used in scientific research. It is a white crystalline powder with a molecular formula of C14H24O3 and a molecular weight of 240.34 g/mol. This compound is commonly used as a building block for the synthesis of various biologically active molecules due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid is not fully understood. However, it is believed that this compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been shown to exhibit anti-tumor and anti-cancer properties. However, the exact biochemical and physiological effects of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid is a highly versatile compound that can be used as a starting material for the synthesis of various biologically active molecules. It is easily synthesized and has a high yield and purity. However, the use of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid in lab experiments requires caution due to its potential toxicity. This compound should be handled with care, and appropriate safety precautions should be taken.
Zukünftige Richtungen
There are several future directions for the use of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid in scientific research. One potential direction is the development of new anti-inflammatory, analgesic, and antipyretic drugs based on the chemical structure of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid. Another potential direction is the investigation of the anti-tumor and anti-cancer properties of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid and its derivatives. Additionally, the use of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid in the synthesis of new materials with unique physical and chemical properties is an area of potential future research.
Synthesemethoden
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid can be synthesized through a multistep process starting from cyclohexanone. The synthesis involves reaction with tert-butyl magnesium chloride followed by the reaction with carbon dioxide and then acidic hydrolysis. The yield of this synthesis method is high, and the purity of the final product is excellent.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid is extensively used in scientific research as a starting material for the synthesis of various biologically active molecules. It is used to synthesize compounds that have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been used to synthesize compounds that exhibit anti-tumor and anti-cancer properties.
Eigenschaften
CAS-Nummer |
13278-12-1 |
|---|---|
Produktname |
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester |
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
tert-butyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C16H30O3/c1-14(2,3)12-7-9-16(18,10-8-12)11-13(17)19-15(4,5)6/h12,18H,7-11H2,1-6H3 |
InChI-Schlüssel |
QAOSMVQWHOXGSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)OC(C)(C)C)O |
Andere CAS-Nummern |
13278-12-1 |
Synonyme |
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



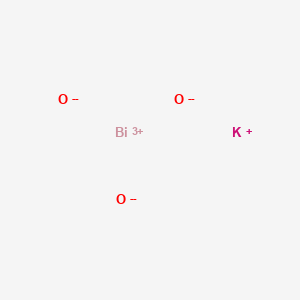
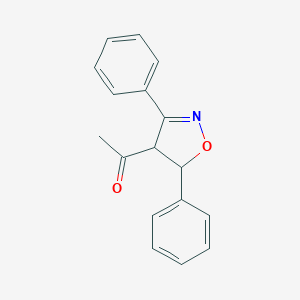
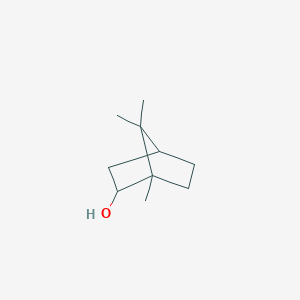

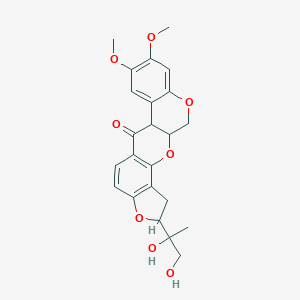
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)

